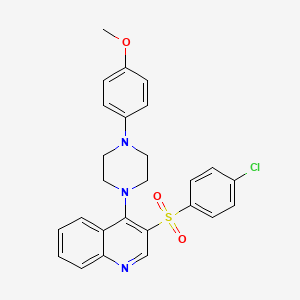![molecular formula C19H12Cl2N2OS2 B2685010 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-52-6](/img/structure/B2685010.png)
4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a compound belonging to the class of benzoylthiophene. It has a molecular formula of C19H12Cl2N2OS2 and a molecular weight of 419.35 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H12Cl2N2OS2. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two chlorine atoms attached to a benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (419.34), molecular formula (C19H12Cl2N2OS2), and its classification as a benzoylthiophene . Other properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Synthesis of Novel Compounds
One key application of this compound is in the synthesis of new chemical entities. For example, it has been utilized in the creation of pyrazole, oxa(thia)diazole, and oxadiazine derivatives, showcasing its versatility in forming heterocyclic compounds with potential pharmaceutical relevance (Hassan et al., 2005). Additionally, its role in synthesizing novel polymeric phthalocyanines for metal ions extraction indicates its application in materials science, specifically in developing materials for environmental remediation or selective metal ion capture (Gök & Gök, 2019).
Antimicrobial Activities
Compounds derived from 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile have been investigated for their antimicrobial properties. Research into triazole derivatives synthesized from similar chemical backbones has revealed potential antibacterial and antifungal activities, suggesting a route to new antimicrobial agents (Mange et al., 2013).
Medicinal Chemistry Applications
Further research has explored the synthesis of novel Schiff bases using derivatives of this compound for antimicrobial activity, indicating its utility in medicinal chemistry for developing new therapeutic agents. Such studies underline the importance of this compound in synthesizing agents with potential efficacy against various microbial pathogens (Puthran et al., 2019).
Drug Discovery and Development
The compound's derivatives have been assessed for antifolate inhibitory activity against thymidylate synthase, an enzyme critical in DNA synthesis. This highlights its potential application in drug discovery and development, particularly in designing cancer therapeutics and antibacterial agents by targeting specific enzymatic pathways (Gangjee et al., 1996).
Materials Science
The synthesis of highly refractive polyimides from thiophene-containing aromatic diamines and aromatic dianhydrides, involving compounds with similar structural features, underscores its applications in materials science. This research area focuses on developing materials with specific optical properties for use in electronics, coatings, and other advanced materials applications (Fukuzaki et al., 2010).
Photopolymerization Processes
Additionally, amino-meta-terphenyl derivatives, related structurally to 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile, have found application in photopolymerization processes. These processes are crucial in developing coatings, adhesives, and other polymeric materials, demonstrating the compound's utility in polymer chemistry and engineering (Hola et al., 2020).
Propriétés
IUPAC Name |
4-amino-5-benzoyl-2-[(2,4-dichlorophenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS2/c20-13-7-6-12(15(21)8-13)10-25-19-14(9-22)16(23)18(26-19)17(24)11-4-2-1-3-5-11/h1-8H,10,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFYASLEIWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)
![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)



![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)

